Cas no 104-09-6 (2-(4-methylphenyl)acetaldehyde)

2-(4-methylphenyl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzeneacetaldehyde,4-methyl-
- (4-Methylphenyl)acetaldehyde
- 2-(4-methylphenyl)acetaldehyde
- 4-tolyacetaldehyde
- 4-TOLYLACETALDEHYDE
- P-METHYLPHENYLACETALDEHYDE
- 2-p-tolylethanal
- 4-Methylbenzeneacetaldehyde
- Acetaldehyde,p-tolyl
- BENZENEACETALDEHYDE,4-METHYL
- FEMA No. 3071
- p-Tolylacetaldehyde
- FEMA 3071
- Tolylacetaldehyd
- p-Tolylacetaldehyd
- p-Toly-acetoaldehyde
- 2-P-TOLYLACETALDEHYDE
- PARA-TOLUACETALDEHYDE
- PARA-TOLYLACETALDEHYDE
- 2-(p-Tolyl)acetaldehyde
-
- MDL: MFCD00047658
- インチ: 1S/C9H10O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,7H,6H2,1H3
- InChIKey: CIXAYNMKFFQEFU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)CC=O
計算された属性
- せいみつぶんしりょう: 134.07300
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.0052
- ゆうかいてん: 40°C
- ふってん: 221.5°C (estimate)
- 屈折率: 1.5255 (estimate)
- PSA: 17.07000
- LogP: 1.73640
- FEMA: 3071 | P-TOLYLACETALDEHYDE
2-(4-methylphenyl)acetaldehyde セキュリティ情報
2-(4-methylphenyl)acetaldehyde 税関データ
- 税関コード:2912299000
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-(4-methylphenyl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3665248-250mg |
2-(p-Tolyl)acetaldehyde |
104-09-6 | 95% | 250mg |
RMB 113.60 | 2025-02-20 | |
Alichem | A019138911-5g |
2-(p-Tolyl)acetaldehyde |
104-09-6 | 95% | 5g |
$558.72 | 2023-09-04 | |
Enamine | EN300-248582-0.1g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1289985-5g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 5g |
$265 | 2024-06-07 | |
abcr | AB427756-250 mg |
(4-Methylphenyl)acetaldehyde; . |
104-09-6 | 250MG |
€96.00 | 2023-07-18 | ||
Enamine | EN300-248582-0.25g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 0.25g |
$20.0 | 2024-06-19 | |
Enamine | EN300-248582-2.5g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 2.5g |
$90.0 | 2024-06-19 | |
eNovation Chemicals LLC | D505269-1g |
P-Methylphenylacetaldehyde |
104-09-6 | 97% | 1g |
$170 | 2024-05-24 | |
Enamine | EN300-248582-5g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 5g |
$167.0 | 2023-09-15 | |
abcr | AB427756-250mg |
(4-Methylphenyl)acetaldehyde; . |
104-09-6 | 250mg |
€100.50 | 2025-02-20 |
2-(4-methylphenyl)acetaldehyde 関連文献
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Clair J. Collins Q. Rev. Chem. Soc. 1960 14 357
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Alfy Badie Sakla,Wadie Tadros,Abdul Aziz Amin Helmy J. Chem. Soc. C 1969 1044
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Richard N. McDonald,Donald G. Hill J. Chem. Soc. D 1969 671b
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Robert Roger,William B. McKay J. Chem. Soc. 1933 332
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6. Substituent and temperature effects on the reactions of benzylchlorocarbene with alcoholMichael T. H. Liu,Ramasamy Subramanian J. Chem. Soc. Perkin Trans. 2 1986 1233
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M. Ilkaeva,I. Krivtsov,E. Bartashevich,S. A. Khainakov,J. R. García,E. Díaz,S. Ordó?ez Green Chem. 2017 19 4299
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Alfy Badie Sakla,Wadie Tadros,Mounir Kamel Khaliel J. Chem. Soc. C 1970 409
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Tiago A. Fernandes,Hana Sola?ová,Ivana Císa?ová,Filip Uhlík,Martin ?tícha,Petr ?těpni?ka Dalton Trans. 2015 44 3092
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10. 385. The dehydration of the α-forms of r- and (+)-p-tolylhydrobenzoinsAlex. McKenzie,Robert Roger,William B. McKay J. Chem. Soc. 1932 2597
2-(4-methylphenyl)acetaldehydeに関する追加情報
Recent Advances in the Study of 2-(4-Methylphenyl)acetaldehyde (CAS: 104-09-6) in Chemical Biology and Pharmaceutical Research
2-(4-Methylphenyl)acetaldehyde (CAS: 104-09-6) is an aromatic aldehyde that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and potential therapeutic properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct biological activities. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic utility, and emerging pharmacological relevance.
In the context of synthetic chemistry, 2-(4-methylphenyl)acetaldehyde has been employed as a building block for the construction of complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel Schiff base derivatives with antimicrobial activity. The researchers utilized the aldehyde group of 2-(4-methylphenyl)acetaldehyde to form imine linkages with various amines, resulting in compounds that exhibited potent activity against multidrug-resistant bacterial strains. This work underscores the compound's value in developing new antimicrobial agents.
From a pharmacological perspective, recent investigations have revealed that 2-(4-methylphenyl)acetaldehyde may possess intrinsic biological activities. A 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters reported that this compound showed moderate inhibitory effects on inflammatory cytokines in macrophage cell lines, suggesting potential anti-inflammatory applications. The study proposed that the p-methylphenyl moiety might contribute to this activity by interacting with specific protein targets involved in inflammation pathways.
Analytical chemistry advancements have also improved our understanding of 2-(4-methylphenyl)acetaldehyde. A novel LC-MS method developed in 2023 allows for more sensitive detection and quantification of this compound in complex biological matrices, facilitating pharmacokinetic studies. This methodological progress is particularly important as researchers begin to explore the compound's in vivo behavior and metabolic fate.
In drug discovery, structure-activity relationship (SAR) studies incorporating 2-(4-methylphenyl)acetaldehyde have yielded promising results. Several research groups have modified its structure to develop analogs with enhanced potency and selectivity. For instance, replacing the methyl group with halogens has led to compounds with improved binding affinity to certain enzyme targets, as reported in a recent patent application (WO2023124567).
Despite these advances, challenges remain in fully characterizing the safety profile and therapeutic potential of 2-(4-methylphenyl)acetaldehyde. Current research is focusing on elucidating its mechanism of action at the molecular level and optimizing its physicochemical properties for potential pharmaceutical applications. Future directions may include exploring its use in combination therapies or as a scaffold for targeted drug delivery systems.
In conclusion, 2-(4-methylphenyl)acetaldehyde (CAS: 104-09-6) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a potentially bioactive molecule makes it a valuable subject for ongoing investigation. The recent studies highlighted in this brief demonstrate the compound's versatility and suggest promising avenues for future research and development in medicinal chemistry and drug discovery.
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